molecular formula C19H22N2O4S B5234166 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide

Cat. No. B5234166
M. Wt: 374.5 g/mol
InChI Key: RMGMTHBLHNVKBY-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ML352 and has been the subject of numerous studies due to its unique chemical structure and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of ML352 involves its ability to bind to specific target proteins, including enzymes and receptors. The binding of ML352 to these proteins can result in the inhibition or activation of their biological functions, leading to various physiological effects. The exact mechanism of action of ML352 is still being studied, and further research is needed to fully understand its biological activity.
Biochemical and Physiological Effects:
ML352 has been shown to have various biochemical and physiological effects, depending on the specific target proteins it binds to. In cancer cells, ML352 has been shown to inhibit cell division and induce apoptosis, leading to the death of cancer cells. In neuronal cells, ML352 has been shown to modulate neurotransmitter release and protect against oxidative stress. In addition, ML352 has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic benefits in various disease conditions.

Advantages and Limitations for Lab Experiments

ML352 has several advantages for lab experiments, including its high purity, stability, and specificity for target proteins. However, there are also limitations to its use, including its high cost, limited availability, and potential toxicity at high concentrations. In addition, further research is needed to fully understand the safety and efficacy of ML352 in various experimental conditions.

Future Directions

There are several future directions for research on ML352, including the development of new analogs with improved biological activity and the exploration of its potential therapeutic benefits in various disease conditions. In addition, further research is needed to fully understand the mechanism of action of ML352 and its interactions with other biomolecules. Finally, the potential applications of ML352 in drug discovery and personalized medicine should be further explored, with the goal of developing new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, ML352 is a unique chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of ML352 and its applications in drug discovery and personalized medicine.

Synthesis Methods

The synthesis of ML352 involves several steps, including the reaction of indoline with 4-methoxybenzyl chloride, followed by acetylation and sulfonation. The resulting compound is then purified through various methods, including recrystallization and column chromatography. The purity and yield of the final product can be determined through various analytical techniques, including NMR spectroscopy and HPLC.

Scientific Research Applications

ML352 has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, ML352 has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell division. In neuroscience, ML352 has been studied for its potential neuroprotective effects and its ability to modulate certain neurotransmitters. In drug discovery, ML352 has been used as a lead compound for the development of new drugs with similar chemical structures and biological activities.

properties

IUPAC Name

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14(22)21-12-10-16-13-18(7-8-19(16)21)26(23,24)20-11-9-15-3-5-17(25-2)6-4-15/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGMTHBLHNVKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide

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